molecular formula C20H15BrFN3O2S2 B2727768 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 687566-39-8

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No. B2727768
M. Wt: 492.38
InChI Key: DPCJJGZSQFZNJH-UHFFFAOYSA-N
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Description

This compound, also known as 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide, has a linear formula of C24H19BrFN3O2S2. It has a molecular weight of 544.468 and a CAS Number of 498545-65-6 .


Molecular Structure Analysis

The molecular structure of this compound is based on a benzothieno[2,3-d]pyrimidin-2-yl core, which is substituted with a 4-bromophenyl group and a sulfanyl-acetamide group . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Dual Inhibitor Applications

One significant application of compounds structurally related to 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide is as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the DNA synthesis and repair mechanisms, making them targets for anticancer drugs. A study by Gangjee et al. (2008) synthesized compounds as potential dual TS and DHFR inhibitors, identifying one as the most potent known dual inhibitor of human TS and DHFR, indicating a promising avenue for anticancer therapy development Gangjee et al., 2008.

Antiviral Potency

Another area of application is in antiviral therapy. Mary et al. (2020) synthesized and characterized a novel antiviral active molecule structurally similar to the compound , demonstrating potent antiviral potency against SARS-CoV-2 protein through molecular docking studies. This research highlights the compound's potential in the development of COVID-19 therapeutics Mary et al., 2020.

Structural Analysis for Drug Design

The detailed structural analysis of compounds related to 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide facilitates the design of new therapeutic agents. Studies like those conducted by Subasri et al. (2017) and (2016), analyzing crystal structures, provide valuable insights into the molecular conformation that can influence the interaction with biological targets, aiding in the design of more effective drugs Subasri et al., 2017; Subasri et al., 2016.

Antitumor Activity

The exploration of antitumor activities of thieno[3,2-d]pyrimidine derivatives, as done by Hafez and El-Gazzar (2017), represents another critical application. Their work on synthesizing and evaluating the antitumor activity of new derivatives underscores the potential of such compounds in cancer treatment Hafez and El-Gazzar, 2017.

Future Directions

The future research directions for this compound could involve further exploration of its biological and pharmacological activities, as well as optimization of its synthesis. Given the range of activities shown by similar compounds, it could potentially be developed into a therapeutic agent for various conditions .

properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2S2/c21-12-4-6-15(7-5-12)25-19(27)18-16(8-9-28-18)24-20(25)29-11-17(26)23-14-3-1-2-13(22)10-14/h1-7,10H,8-9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCJJGZSQFZNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

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